In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the reactive aldehyde group on the imidazole scaffold, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, with a focus on neurological disorders.
Physicochemical Properties and Identification
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a light yellow to off-white solid.[1] There is some ambiguity in the literature and commercial databases regarding its CAS number, with both 368833-94-7 and 368833-95-8 being associated with the compound.[1][2][3][4] This may be due to isomeric differences or database inconsistencies. Researchers are advised to verify the specific isomer through analytical characterization.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 368833-94-7 / 368833-95-8 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| MDL Number | MFCD06738743 | [1] |
| PubChem ID | 21931808 | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This proposed synthesis involves the N-methylation of 5-methyl-1H-imidazole-4-carbaldehyde.
Experimental Protocol:
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Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the imidazole nitrogen.
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Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Spectroscopic Characterization
While specific spectral data for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde was not found in the search results, the following table presents expected values based on the analysis of closely related imidazole derivatives.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.5-10.0 ppm- Imidazole ring proton: singlet, ~7.5-8.0 ppm- N-methyl protons (N-CH₃): singlet, ~3.5-4.0 ppm- C-methyl protons (C-CH₃): singlet, ~2.3-2.8 ppm |
| ¹³C NMR | - Aldehyde carbon (C=O): ~180-190 ppm- Imidazole ring carbons: ~120-150 ppm- N-methyl carbon (N-CH₃): ~30-35 ppm- C-methyl carbon (C-CH₃): ~10-15 ppm |
| IR (Infrared Spectroscopy) | - C=O stretch (aldehyde): ~1670-1700 cm⁻¹- C=N and C=C stretches (imidazole ring): ~1500-1600 cm⁻¹- C-H stretches (alkyl and aromatic): ~2800-3100 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): m/z = 124- Common fragments may include loss of CO (m/z = 96) and subsequent fragmentation of the imidazole ring. |
Applications in Drug Discovery and Development
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The imidazole scaffold is a common feature in many biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.
Role in Neurological Drug Discovery
Research into imidazole-based compounds has identified their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.[8] While the specific pathways involving 1,5-Dimethyl-1H-imidazole-4-carbaldehyde are not detailed, related 1,5-diarylimidazoles have shown multitargeted activity. These activities include:
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Microtubule (MT) Stabilization: Similar to some established cancer therapies, certain imidazole derivatives can stabilize microtubules. In the context of neurodegenerative diseases, this could counteract the pathological disassembly of microtubules caused by hyperphosphorylated tau protein.
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Enzyme Inhibition: Imidazole-containing compounds have been shown to inhibit enzymes involved in the neuroinflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8] Chronic neuroinflammation is a key feature of Alzheimer's disease progression.
The aldehyde functionality of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde allows for its straightforward incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and condensations, enabling the synthesis of libraries of potential drug candidates for screening.
Conclusion
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a high-value chemical intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and reactive aldehyde group provide a versatile platform for synthetic chemists to explore new chemical space. Further research into the biological activities of its derivatives is likely to yield promising candidates for treating a range of diseases, particularly complex neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 1,5-Dimethyl-1H-imidazole-4-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
